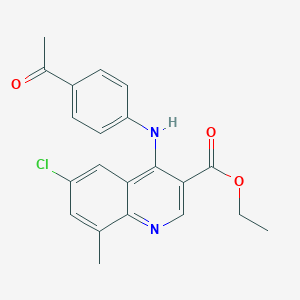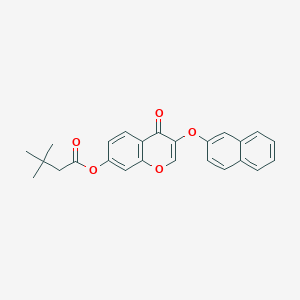![molecular formula C25H25NO4 B285204 Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a synthetic compound that belongs to the class of benzamides and is known for its anti-inflammatory properties.
作用機序
The mechanism of action of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and the production of pro-inflammatory cytokines. This compound A has been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce the severity of allergic reactions, and improve insulin sensitivity. This compound A has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its high selectivity for the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of this compound A is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound A.
将来の方向性
There are several future directions for the research and development of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of this compound A that improve its solubility and bioavailability. Finally, further studies are needed to determine the long-term safety and efficacy of this compound A in human subjects.
Conclusion:
In conclusion, this compound A is a synthetic compound with promising anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, further studies are needed to determine its optimal dosage and duration of treatment, as well as its long-term safety and efficacy in human subjects.
合成法
The synthesis of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves a multi-step process that begins with the reaction of 4-(2-phenylpropan-2-yl)phenol with 4-chlorobenzoyl chloride to form 4-(2-phenylpropan-2-yl)phenoxy)-4-chlorobenzamide. The intermediate product is then treated with methyl 2-amino benzoate to form this compound. The final compound is purified through column chromatography to obtain a high yield and purity.
科学的研究の応用
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been extensively studied for its anti-inflammatory properties and has shown promising results in numerous scientific studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound A has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response. These findings suggest that this compound A has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
特性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
methyl 2-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,18-9-5-4-6-10-18)19-13-15-20(16-14-19)30-17-23(27)26-22-12-8-7-11-21(22)24(28)29-3/h4-16H,17H2,1-3H3,(H,26,27) |
InChIキー |
AEMGXUNGGHHACP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

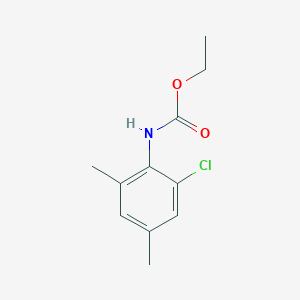
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)

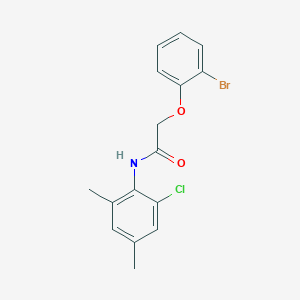
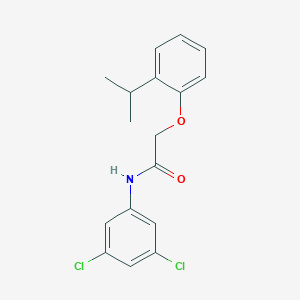



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
